molecular formula C7H9N3O3 B6209808 methyl 2-(2-amino-6-oxo-1,6-dihydropyrimidin-5-yl)acetate CAS No. 163081-06-9

methyl 2-(2-amino-6-oxo-1,6-dihydropyrimidin-5-yl)acetate

Cat. No. B6209808
CAS RN: 163081-06-9
M. Wt: 183.2
InChI Key:
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Description

Methyl 2-(2-amino-6-oxo-1,6-dihydropyrimidin-5-yl)acetate (M2A6ODHP) is a synthetic compound that has been studied in various applications and laboratory experiments. It is a linear, five-membered ring containing an acetate group, two nitrogen atoms, an oxygen atom, and two carbon atoms. M2A6ODHP is a stable, water-soluble compound that has been used in a variety of applications due to its unique properties. It is a versatile compound that has been used in a variety of scientific research applications, including biochemical and physiological studies.

Mechanism of Action

Methyl 2-(2-amino-6-oxo-1,6-dihydropyrimidin-5-yl)acetate is believed to act as an inhibitor of various enzymes, including those involved in drug metabolism. It is believed to interact with the active site of the enzyme, inhibiting the enzyme’s activity. Additionally, methyl 2-(2-amino-6-oxo-1,6-dihydropyrimidin-5-yl)acetate is believed to interact with the active site of certain proteins, inhibiting their activity.
Biochemical and Physiological Effects
methyl 2-(2-amino-6-oxo-1,6-dihydropyrimidin-5-yl)acetate has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes involved in drug metabolism, including cytochrome P450 enzymes. Additionally, it has been shown to have anti-inflammatory and anti-tumor properties. Furthermore, methyl 2-(2-amino-6-oxo-1,6-dihydropyrimidin-5-yl)acetate has been shown to have anti-oxidative properties, as well as the ability to modulate the activity of certain proteins involved in cell signaling.

Advantages and Limitations for Lab Experiments

The main advantage of using methyl 2-(2-amino-6-oxo-1,6-dihydropyrimidin-5-yl)acetate in laboratory experiments is its stability and water solubility. Additionally, methyl 2-(2-amino-6-oxo-1,6-dihydropyrimidin-5-yl)acetate is relatively easy to synthesize and is relatively inexpensive. However, there are some limitations to using methyl 2-(2-amino-6-oxo-1,6-dihydropyrimidin-5-yl)acetate in laboratory experiments. For example, it is not very soluble in organic solvents, which limits its use in certain types of experiments. Additionally, methyl 2-(2-amino-6-oxo-1,6-dihydropyrimidin-5-yl)acetate can be toxic in high concentrations, so it must be handled carefully.

Future Directions

There are a number of potential future directions for research involving methyl 2-(2-amino-6-oxo-1,6-dihydropyrimidin-5-yl)acetate. For example, further research could be conducted to explore the potential therapeutic applications of methyl 2-(2-amino-6-oxo-1,6-dihydropyrimidin-5-yl)acetate, such as its potential use in cancer treatment. Additionally, further research could be conducted to explore the potential effects of methyl 2-(2-amino-6-oxo-1,6-dihydropyrimidin-5-yl)acetate on the immune system, as well as its potential effects on other physiological processes. Furthermore, further research could be conducted to explore the potential effects of methyl 2-(2-amino-6-oxo-1,6-dihydropyrimidin-5-yl)acetate on the environment, as well as its potential effects on other organisms. Finally, further research could be conducted to explore the potential effects of methyl 2-(2-amino-6-oxo-1,6-dihydropyrimidin-5-yl)acetate on drug metabolism, as well as its potential effects on drug efficacy.

Synthesis Methods

Methyl 2-(2-amino-6-oxo-1,6-dihydropyrimidin-5-yl)acetate can be synthesized in a two-step process. The first step involves the reaction of 2-amino-6-oxo-1,6-dihydropyrimidine with methyl acetate in the presence of a base catalyst such as sodium hydroxide. The reaction is conducted at room temperature for several hours. After the reaction is complete, the product is isolated and purified. The second step involves the reaction of the purified product with a secondary base catalyst such as lithium hydroxide. The reaction is conducted at elevated temperatures for several hours. Once the reaction is complete, the product is isolated and purified.

Scientific Research Applications

Methyl 2-(2-amino-6-oxo-1,6-dihydropyrimidin-5-yl)acetate has been used in a variety of scientific research applications due to its unique properties. It has been used in biochemical and physiological studies, as well as in studies of drug metabolism. It has also been used in studies of enzyme kinetics, protein folding, and DNA replication. Additionally, methyl 2-(2-amino-6-oxo-1,6-dihydropyrimidin-5-yl)acetate has been used in studies of the effects of drugs on the body, as well as in studies of the effects of environmental toxins on the body.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for methyl 2-(2-amino-6-oxo-1,6-dihydropyrimidin-5-yl)acetate involves the condensation of ethyl acetoacetate with guanidine to form 2-amino-4,6-dioxo-5-phenyl-1,2,3,4-tetrahydropyrimidine. This intermediate is then reacted with methyl chloroacetate to yield the final product.", "Starting Materials": [ "Ethyl acetoacetate", "Guanidine", "Methyl chloroacetate" ], "Reaction": [ "Step 1: Condensation of ethyl acetoacetate with guanidine in ethanol to form 2-amino-4,6-dioxo-5-phenyl-1,2,3,4-tetrahydropyrimidine.", "Step 2: Reaction of 2-amino-4,6-dioxo-5-phenyl-1,2,3,4-tetrahydropyrimidine with methyl chloroacetate in the presence of sodium ethoxide to yield methyl 2-(2-amino-6-oxo-1,6-dihydropyrimidin-5-yl)acetate." ] }

CAS RN

163081-06-9

Product Name

methyl 2-(2-amino-6-oxo-1,6-dihydropyrimidin-5-yl)acetate

Molecular Formula

C7H9N3O3

Molecular Weight

183.2

Purity

95

Origin of Product

United States

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